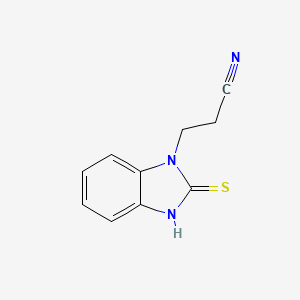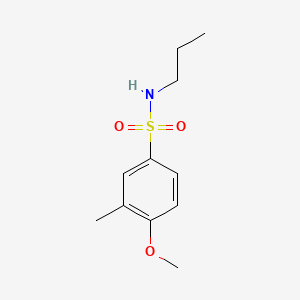
4-Hydroxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxynicotinaldehyde (4-HNA) is a chemical compound of significant interest in scientific research due to its diverse potential applications. This compound is a yellowish solid with a molecular formula of C6H5NO2 and a molecular weight of 123.11 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxynicotinaldehyde is represented by the formula C6H5NO2 . The InChI code for this compound is 1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H, (H,7,9) and the InChI key is IYPSYYLXHFGFPC-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxynicotinaldehyde are not detailed in the available resources, it’s known that similar compounds can undergo various reactions. For instance, one study mentions the use of a related compound as a catalytic transient directing group for Pd (II)-catalyzed γ-C (sp 3)-H arylation to couple free primary amines with aryl iodides .
Physical And Chemical Properties Analysis
4-Hydroxynicotinaldehyde is a yellowish solid . It has a molecular weight of 123.11 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Bioactive Marker in Pathophysiological Processes
4-Hydroxynonenal (HNE), a structurally similar compound to 4-Hydroxynicotinaldehyde, has been extensively researched. It is a significant marker of oxidative stress and may be a causative agent in diseases like Alzheimer's. It acts as a signaling molecule and can modulate growth factors. HNE's identification in cells and tissues is vital for its use as a clinical marker and in food quality control (Žarković, 2003).
Analytical Applications in Colorimetric Assay
The interaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals like 4-Hydroxynicotinaldehyde, under certain conditions, leads to the formation of a chromophore. This reaction is utilized in a colorimetric assay to measure lipid peroxidation, providing a method to analyze oxidative stress markers in biological samples (Gérard-Monnier et al., 1998).
Determination in Biological Systems
4-Hydroxynonenal, like 4-Hydroxynicotinaldehyde, is produced during the peroxidative decomposition of polyunsaturated fatty acids and possesses various toxic properties. The methods for qualitative and quantitative determination of such aldehydes, including 4-Hydroxynicotinaldehyde, are critical in studying their role in pathological conditions like oxidative stress (Esterbauer & Cheeseman, 1990).
Evaluation in Food Products
Analytical methods for determining 4-Hydroxynicotinaldehyde-related compounds in food products, particularly pork, have been developed. These methods, such as solid phase extraction and HPLC-MS/MS, are important for assessing the presence of toxic compounds in food and their potential risks to human health (Zanardi et al., 2002).
Role in Pathology and Physiology
Compounds like 4-Hydroxynonenal, associated with 4-Hydroxynicotinaldehyde, exhibit both toxic and physiological roles. At different concentrations, they influence cell multiplication, differentiation, and act as signaling molecules in normal cells. These effects are crucial for understanding their dual role in health and disease (Dianzani, 2003).
Safety and Hazards
The safety information available indicates that 4-Hydroxynicotinaldehyde may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSYYLXHFGFPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynicotinaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
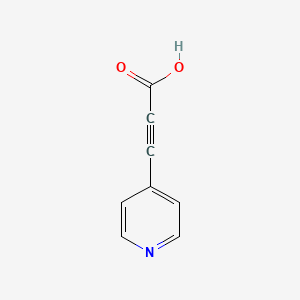
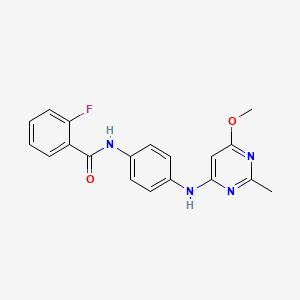

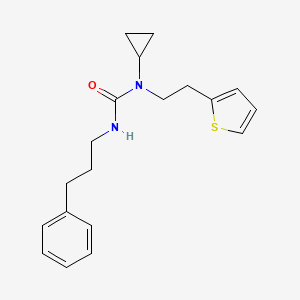
![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)
![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)
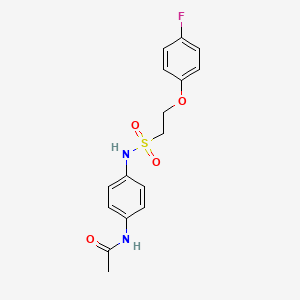
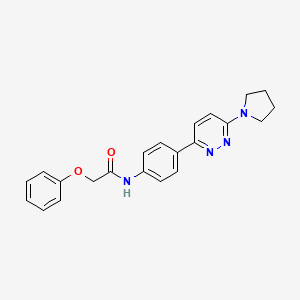
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
